Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate

Medicinal Chemistry Organic Synthesis Quality Control

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (CAS: 68809-64-3) is a heterocyclic building block belonging to the pyrazole-5-carboxylate family. It is characterized by a 1,4-dimethyl substitution pattern on the pyrazole ring and an ethyl ester functional group at the 5-position.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 68809-64-3
Cat. No. B1321430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
CAS68809-64-3
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=NN1C)C
InChIInChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)5-9-10(7)3/h5H,4H2,1-3H3
InChIKeyDXLLCQUNSCYBAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate: A Versatile Pyrazole Scaffold for Medicinal Chemistry and Chemical Synthesis


Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (CAS: 68809-64-3) is a heterocyclic building block belonging to the pyrazole-5-carboxylate family [1]. It is characterized by a 1,4-dimethyl substitution pattern on the pyrazole ring and an ethyl ester functional group at the 5-position. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . Its structure provides a scaffold for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs [2].

Why Simple Substitution of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate is Not Advisable in Critical Synthetic Pathways


The specific 1,4-dimethyl and 5-ethyl carboxylate substitution pattern on the pyrazole ring of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate confers distinct electronic and steric properties that cannot be reliably replicated by closely related analogs [1]. For instance, the regioisomer ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 5744-40-1) presents a different spatial arrangement of the methyl group, which can significantly alter its reactivity, binding affinity to biological targets, and the pharmacokinetic properties of derived compounds . Similarly, substituting the ethyl ester with a methyl ester (methyl 1,4-dimethyl-1H-pyrazole-5-carboxylate) or the free carboxylic acid (1,4-dimethyl-1H-pyrazole-5-carboxylic acid, CAS 13745-58-9) changes the compound's lipophilicity, hydrogen-bonding capacity, and its suitability as a synthetic intermediate, potentially leading to different reaction outcomes and biological profiles . Therefore, assuming interchangeability without experimental validation poses a significant risk to the reproducibility and success of research and development projects.

Quantitative Differentiation of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate from its Closest Analogs


Comparative Purity and Quality Control: Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate vs. Regioisomer

When procuring Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate, the available purity and quality control data from commercial suppliers can be a key differentiator. For instance, one major supplier offers this compound at a standard purity of 97% with batch-specific analytical data (e.g., NMR, HPLC, GC) provided upon request, ensuring reproducibility in sensitive synthetic applications . In contrast, a comparable offering for the closely related regioisomer, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 5744-40-1), is listed by another supplier at a minimum purity of 95% . While this difference may seem small, the availability of rigorous, batch-verified analytical data can be critical for researchers requiring high-confidence starting materials for multi-step syntheses or biological assays where impurities could confound results.

Medicinal Chemistry Organic Synthesis Quality Control

Synthetic Utility: Documented Role as a Key Intermediate in a Patented Process

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate has been explicitly utilized as a starting material in a patented synthetic procedure to produce 1,4-dimethyl-1H-pyrazole-5-carboxylic acid (CAS 13745-58-9), a valuable intermediate in its own right . The patent (US08034812B2) details a specific protocol where 565 mg (3.36 mmol) of the target compound is hydrolyzed with sodium hydroxide to yield the corresponding carboxylic acid in 55% yield (261 mg) . This documented, quantitative transformation provides a direct, performance-based reason to select this specific ester over alternatives like the free acid, which would not be suitable for this particular ester-to-acid conversion step, or the methyl ester, which might exhibit different hydrolysis kinetics.

Process Chemistry Patent Literature API Synthesis

Structural Differentiation: A Unique 1,4-Dimethyl Substitution Pattern for SAR Exploration

The 1,4-dimethyl substitution pattern of this compound is a specific regioisomer that is distinct from the more commonly encountered 1,3-dimethyl analog. This structural difference has significant implications for biological activity. Pyrazole-5-carboxylic acid derivatives are a known class of endothelin antagonists, and structure-activity relationship (SAR) studies in this class have demonstrated that the position and nature of substituents on the pyrazole ring are critical determinants of ETA/ETB receptor selectivity and potency [1]. While the referenced study did not directly test the target compound, it establishes a clear class-level principle: minor changes in substitution pattern can lead to major shifts in pharmacological profile [1]. Therefore, selecting the 1,4-isomer provides a distinct chemical starting point for exploring novel intellectual property space and biological activity profiles that are not accessible with the 1,3-isomer.

Medicinal Chemistry Structure-Activity Relationship Drug Design

Physical Property Differentiation: Boiling Point as an Indicator of Handling and Purification

The boiling point of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate is reported to be 248.1±20.0 °C at 760 mmHg . This value is a key physical property that differentiates it from its acid analog, 1,4-dimethyl-1H-pyrazole-5-carboxylic acid (CAS 13745-58-9), which has a melting point but no reported boiling point due to its decomposition upon heating . The higher boiling point of the ester makes it more amenable to purification by distillation, a common technique in organic synthesis, whereas the acid is typically purified by recrystallization. This practical difference can influence the choice of intermediate in a synthetic route, especially when scale-up and process efficiency are considerations.

Physical Chemistry Process Development Analytical Chemistry

Optimal Use Cases for Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate Based on Its Verifiable Differentiation


Medicinal Chemistry: Exploring Novel SAR with a 1,4-Dimethylpyrazole Scaffold

Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate is ideally suited for medicinal chemistry programs seeking to diversify their pyrazole-based libraries. Its unique 1,4-dimethyl substitution pattern provides a distinct regioisomeric starting point compared to the more common 1,3-dimethyl analog. As SAR studies in related pyrazole-5-carboxylic acid series have shown that subtle changes in substitution can dramatically alter receptor selectivity and potency [1], this compound enables the exploration of novel biological activity and intellectual property space. Researchers can use it as a core scaffold for the synthesis of amides, hydrazides, and other derivatives to probe new therapeutic targets.

Process Chemistry: A Validated Intermediate for Carboxylic Acid Synthesis

For process chemists, this compound offers a documented and quantifiable entry point to 1,4-dimethyl-1H-pyrazole-5-carboxylic acid. A patent (US08034812B2) explicitly details its use, providing a reliable procedure with a 55% isolated yield for the hydrolysis step . This validation reduces the need for extensive reaction optimization and provides a benchmark for scale-up activities. Selecting this specific ester over alternatives ensures alignment with a published, scalable method, thereby accelerating development timelines and improving process robustness.

Synthetic Methodology: A Distillable Building Block for Multi-Step Syntheses

The favorable physical properties of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate, particularly its boiling point of 248.1±20.0 °C , make it a practical choice for multi-step syntheses. Unlike its corresponding carboxylic acid, which decomposes upon heating, this ester can be purified by distillation, a technique that is often more efficient and scalable than column chromatography. This attribute is especially valuable in the synthesis of complex molecules where intermediate purity is critical for downstream success. Furthermore, the availability of this compound with high purity (97%) and comprehensive analytical data ensures a reliable starting point for sensitive reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.